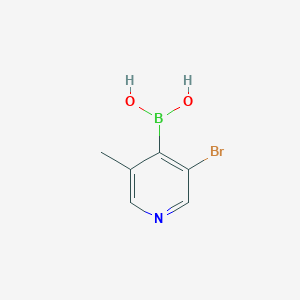![molecular formula C12H15NO5 B1526418 Ácido 4-{[(Terc-butóxi)carbonil]amino}-3-hidroxibenzoico CAS No. 160450-13-5](/img/structure/B1526418.png)
Ácido 4-{[(Terc-butóxi)carbonil]amino}-3-hidroxibenzoico
Descripción general
Descripción
“4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid” is a compound with the CAS Number: 160450-13-5 . It has a molecular weight of 253.25 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is 4-[(tert-butoxycarbonyl)amino]-3-hydroxybenzoic acid . The InChI code is 1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.25 . It is in powder form and is stored at room temperature .Aplicaciones Científicas De Investigación
Síntesis de péptidos
Este compuesto se utiliza comúnmente en la síntesis de péptidos. El grupo terc-butóxicarbonil (Boc) sirve como grupo protector para los aminoácidos durante el proceso de síntesis. Previene reacciones no deseadas al proteger la funcionalidad amina hasta que se ensambla la secuencia de péptidos deseada .
Química medicinal
En química medicinal, este compuesto se utiliza para la síntesis de candidatos a fármacos. Su grupo amina protegido permite reacciones selectivas en síntesis de varios pasos, lo cual es crucial para el desarrollo de nuevos productos farmacéuticos .
Ciencia de materiales
El aminoácido protegido con Boc se puede utilizar para modificar superficies o crear polímeros con funcionalidades específicas. Esto es particularmente útil en el desarrollo de materiales biocompatibles .
Técnicas de separación quiral
La forma protegida del compuesto es beneficiosa en las técnicas de separación quiral. Se puede utilizar para resolver mezclas racémicas en sus componentes enantioméricamente puros, lo cual es vital para la producción de fármacos enantiopuros .
Química analítica
En química analítica, Ácido 4-{[(Terc-butóxi)carbonil]amino}-3-hidroxibenzoico se puede utilizar como compuesto estándar o de referencia en varios métodos cromatográficos para garantizar la precisión y exactitud del análisis .
Bioconjugación
La forma protegida con Boc de este compuesto se puede utilizar en técnicas de bioconjugación. Permite la unión de péptidos a otras biomoléculas o superficies sin afectar la actividad del péptido .
Estudios de inhibición enzimática
Los investigadores utilizan este compuesto en estudios de inhibición enzimática para comprender la interacción entre enzimas e inhibidores potenciales. El grupo Boc se puede eliminar después de la reacción para estudiar los efectos sobre la actividad enzimática .
Nanotecnología
En nanotecnología, el compuesto se utiliza para crear nanoestructuras con propiedades específicas. El grupo Boc se puede utilizar para introducir funcionalidades de amina de manera controlada, lo cual es esencial para el autoensamblaje de nanomateriales .
Mecanismo De Acción
The exact mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is not yet fully understood, but it is believed to involve the inhibition of monoamine oxidase, an enzyme involved in the metabolism of monoamine neurotransmitters. This inhibition is believed to be due to the presence of the tert-butoxycarbonyl group in the structure of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, which is thought to interact with the active site of the enzyme.
Biochemical and Physiological Effects
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In terms of biochemical effects, 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters. In terms of physiological effects, 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid has been shown to have an inhibitory effect on glucose metabolism, which could potentially have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid for laboratory experiments include its high yield and fast reaction time, as well as its potential applications in biochemistry, physiology, and drug development. The limitations of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid for laboratory experiments include its relatively high cost, as well as its potential toxicity.
Direcciones Futuras
The potential future directions for the study of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and drug development. Additionally, further research into the potential toxicity of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid and the development of methods to reduce its toxicity would be beneficial. Finally, further research into the potential applications of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in the development of novel drugs and other biologically active compounds would be beneficial.
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOIHHLQZFFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1526354.png)


